molecular formula C8H5BrF3NO2 B13976448 5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid

5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid

Cat. No.: B13976448
M. Wt: 284.03 g/mol
InChI Key: HURJICIYWHHEGE-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a unique combination of substituents: an amino (-NH₂) group at position 5, a bromine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4. This trifunctionalized aromatic compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The bromine atom contributes to molecular weight and lipophilicity, the amino group introduces hydrogen-bonding capability, and the trifluoromethyl group enhances metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name

5-amino-2-bromo-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-4(8(10,11)12)6(13)1-3(5)7(14)15/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJICIYWHHEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid typically involves the bromination of 5-amino-4-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6, similarity score 0.97 ): Substituents: Amino at position 2, -CF₃ at position 5. The amino group’s proximity to the carboxylic acid (position 1) reduces acidity compared to the target compound, as electron-donating effects are more pronounced ortho to -COOH.

Halogen Variation

  • 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1699741-92-8 ): Substituents: Fluoro at position 2 instead of amino. Lacks the amino group’s hydrogen-bonding capacity, increasing hydrophobicity. Bromine at position 5 enhances molecular weight and polarizability compared to fluorine.

Trifluoromethyl Positioning

  • 3-Amino-4-(trifluoromethyl)benzoic acid (CAS 125483-00-3, similarity 0.92 ): -CF₃ at position 4 (meta to -COOH) and amino at position 3. The -CF₃ group’s meta position reduces its electron-withdrawing impact on -COOH acidity compared to the target compound’s para -CF₃.

Physicochemical Properties

The table below summarizes structural and calculated properties of analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Similarity Score
5-Amino-2-bromo-4-(trifluoromethyl)benzoic acid 5-NH₂, 2-Br, 4-CF₃ C₈H₅BrF₃NO₂ 300.04 Not provided -
2-Amino-5-(trifluoromethyl)benzoic acid 2-NH₂, 5-CF₃ C₈H₆F₃NO₂ 205.13 83265-53-6 0.97
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid 5-Br, 2-F, 4-CF₃ C₈H₃BrF₄O₂ 287.01 1699741-92-8 -
3-Amino-4-(trifluoromethyl)benzoic acid 3-NH₂, 4-CF₃ C₈H₆F₃NO₂ 205.13 125483-00-3 0.92

Key Observations:

Acidity: The target compound’s -COOH group is flanked by electron-withdrawing -CF₃ (para) and -Br (meta), increasing acidity compared to isomers with amino groups closer to -COOH.

Solubility: The amino group enhances aqueous solubility via hydrogen bonding, contrasting with the fluoro analog’s lower polarity .

Lipophilicity : Bromine’s larger size and polarizability increase logP compared to fluorine-containing analogs.

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